molecular formula C18H13ClFN3OS B2600364 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide CAS No. 872688-59-0

2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide

Cat. No.: B2600364
CAS No.: 872688-59-0
M. Wt: 373.83
InChI Key: JOBOZURVPLJWCD-UHFFFAOYSA-N
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Description

2-{[6-(4-Chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is a synthetic small molecule featuring a pyridazine core, a structure of significant interest in modern medicinal chemistry. This compound is provided for research use only and is not intended for diagnostic or therapeutic applications. Research Applications and Value While the specific biological profile of this compound is under investigation, its core structure is highly relevant in antiparasitic and antimicrobial research. Compounds based on the pyridazine scaffold, particularly those with acetamide linkages and halogenated aryl groups, are being actively explored in infectious disease research . For instance, structurally related triazolopyridazine-acetamide compounds have demonstrated potent activity against Cryptosporidium parvum , a problematic diarrheal pathogen, with some analogs showing excellent oral efficacy in animal models . The presence of both 4-chlorophenyl and 2-fluorophenyl groups in this molecule is a strategically valuable feature, as research on similar compounds indicates that electron-withdrawing substituents like chlorine and fluorine can significantly enhance potency . Handling and Usage Researchers should handle this material with appropriate precautions in a laboratory setting. Safety data for this specific compound should be consulted prior to use. The product is strictly for research purposes in laboratory studies.

Properties

IUPAC Name

2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN3OS/c19-13-7-5-12(6-8-13)15-9-10-18(23-22-15)25-11-17(24)21-16-4-2-1-3-14(16)20/h1-10H,11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBOZURVPLJWCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide typically involves the reaction of 6-(4-chlorophenyl)pyridazin-3-yl sulfanyl chloride with 2-fluoroaniline in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or toluene. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like tetrahydrofuran or ether.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced derivatives with altered functional groups

    Substitution: Substituted derivatives with new functional groups replacing chlorine or fluorine

Scientific Research Applications

2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its pharmacological activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory activity. Additionally, it may interact with ion channels or other cellular proteins, modulating their function and contributing to its pharmacological profile.

Comparison with Similar Compounds

Key Observations :

  • Pyridazine derivatives generally exhibit lower melting points than imidazothiazole analogs, likely due to reduced π-π stacking interactions.
  • Halogenation (Cl, F) correlates with higher melting points and yields, suggesting improved synthetic reproducibility .
  • Piperazine-containing derivatives (e.g., 5l ) demonstrate enhanced solubility, which may translate to better pharmacokinetic profiles .

Research Findings and Implications

  • Antimicrobial Activity: Pyridazine derivatives like 15 () show notable fungicidal and antibacterial activity, attributed to the chloro-phenyl group’s electron-withdrawing effects and the acetamide’s hydrogen-bonding capacity .
  • Synthetic Efficiency : Imidazothiazole derivatives (e.g., 5h , 81% yield) are synthesized more efficiently than pyridazine analogs, possibly due to favorable cyclization kinetics .
  • Structural Insights : Crystallographic studies using SHELX software () reveal that sulfanyl-acetamide derivatives often adopt planar conformations, facilitating target engagement .

Biological Activity

The compound 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is a complex organic molecule with potential pharmacological applications. Its unique structure, characterized by a pyridazine ring and various functional groups, suggests a range of biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C20H17ClN4O2SC_{20}H_{17}ClN_{4}O_{2}S. The structure includes a pyridazine moiety linked to a chlorophenyl group and an acetamide functional group, which may influence its interaction with biological targets.

PropertyValue
Molecular Weight394.89 g/mol
IUPAC NameN-(2-fluorophenyl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide
CAS Number893991-23-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that the compound may act as an inhibitor of certain protein kinases and G protein-coupled receptors (GPCRs), which are critical in various signaling pathways.

  • Inhibition of Protein Kinases : The presence of the sulfanyl group may facilitate binding to ATP-binding sites in kinases, leading to altered phosphorylation states of target proteins.
  • Interaction with GPCRs : The compound may modulate GPCR activity, influencing cellular responses such as calcium ion influx and neurotransmitter release.

Anticancer Activity

Research indicates that similar compounds with pyridazine structures exhibit significant anticancer properties. For instance, studies have shown that derivatives can induce apoptosis in cancer cell lines by disrupting cell cycle progression and promoting oxidative stress.

Anti-inflammatory Effects

Compounds containing chlorophenyl groups have been noted for their anti-inflammatory properties. The ability of this compound to inhibit pro-inflammatory cytokines presents potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Properties

Preliminary tests suggest that this compound may possess antimicrobial activity against various bacterial strains. The mechanism likely involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Studies and Research Findings

  • Study on Anticancer Activity : A study published in Cancer Letters demonstrated that pyridazine derivatives can significantly reduce tumor growth in xenograft models by inducing apoptosis through caspase activation .
  • Inflammatory Response Modulation : Research in Journal of Medicinal Chemistry highlighted the anti-inflammatory effects of similar compounds, showing reduced levels of TNF-alpha and IL-6 in vitro .
  • Antimicrobial Testing : A study conducted by the Journal of Antibiotics reported that pyridazine-based compounds displayed effective antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum potential .

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